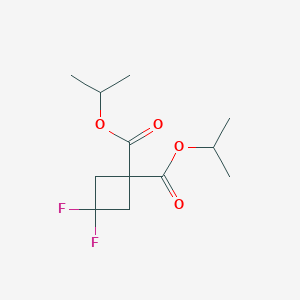

Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate

Description

Properties

IUPAC Name |

dipropan-2-yl 3,3-difluorocyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F2O4/c1-7(2)17-9(15)11(5-12(13,14)6-11)10(16)18-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVUOEKAMOJPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)(F)F)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate

Introduction

The deliberate incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated motifs highly sought after. Among these, the gem-difluorocyclobutane moiety is of particular interest, serving as a bioisostere for carbonyl groups and other functionalities. This guide provides a comprehensive technical overview of a robust and scalable synthesis of a key building block: Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate.

This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. It will delve into the strategic considerations behind the synthetic route, provide a detailed, step-by-step experimental protocol, and discuss the underlying reaction mechanisms.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound is most effectively approached through a retrosynthetic analysis that identifies a key precursor, Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. This strategy hinges on a late-stage deoxofluorination, a reliable transformation for introducing the gem-difluoro group.

Caption: Retrosynthetic analysis of the target molecule.

The decision to utilize Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate as the immediate precursor is strategic. The cyclobutanone core provides a readily accessible site for the crucial C-F bond formations. The diisopropyl ester groups are chosen for their steric bulk, which can influence the reactivity and stability of the molecule and its intermediates. Furthermore, they offer a handle for subsequent chemical modifications.

Part 1: Synthesis of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

The construction of the cyclobutane ring is achieved through the reaction of diisopropyl malonate with a suitable dielectrophile. A common and effective method involves the use of 1,3-dibromo-2,2-dimethoxypropane. The dimethoxy group serves as a protected form of the ketone, which can be revealed in a subsequent step.

Reaction Scheme: Synthesis of the Ketone Precursor

Caption: Overall workflow for the synthesis of the ketone precursor.

Experimental Protocol: Synthesis of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

Materials:

-

Diisopropyl malonate

-

Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

1,3-Dibromo-2,2-dimethoxypropane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Enolate Formation: To a solution of diisopropyl malonate in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise. Allow the mixture to stir at this temperature until the cessation of hydrogen gas evolution, indicating the complete formation of the enolate.

-

Cyclization: To the solution of the enolate, add 1,3-dibromo-2,2-dimethoxypropane dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature that ensures a reasonable reaction rate (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Isolation of the Ketal: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to afford the crude Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

-

Deprotection to the Ketone: The crude ketal is dissolved in a suitable solvent (e.g., acetone or THF) and treated with aqueous hydrochloric acid. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

-

Final Work-up and Purification: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate.

Part 2: Deoxofluorination to this compound

The key transformation in this synthesis is the conversion of the carbonyl group to a geminal difluoride. This is accomplished using a deoxofluorinating agent. While several such reagents exist (e.g., DAST, Deoxo-Fluor®), Morph-DAST (morpholinosulfur trifluoride) is often a preferred choice due to its increased thermal stability and comparable reactivity.

Reaction Mechanism: Deoxofluorination with Morph-DAST

The mechanism of deoxofluorination of a ketone with an aminofluorosulfurane like Morph-DAST is generally believed to proceed through the following steps:

-

Activation of the Carbonyl: The Lewis acidic sulfur atom of Morph-DAST coordinates to the carbonyl oxygen, activating it towards nucleophilic attack.

-

Nucleophilic Attack by Fluoride: A fluoride ion, either from another equivalent of Morph-DAST or from the same molecule, attacks the activated carbonyl carbon.

-

Formation of a Fluoroalkoxysulfurane Intermediate: This attack leads to the formation of a key intermediate.

-

Elimination and Formation of the Gem-Difluoride: The intermediate then collapses, eliminating a sulfinamide byproduct and forming the gem-difluorinated product.

Caption: Simplified mechanism of ketone deoxofluorination.

Experimental Protocol: Synthesis of this compound

A multigram synthesis has been reported, demonstrating the scalability of this procedure.

Materials:

-

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

-

Morph-DAST (4-morpholinosulfur trifluoride)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium carbonate (Na2CO3)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: A solution of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous dichloromethane is prepared in a suitable reaction vessel under an inert atmosphere and cooled to 0 °C.

-

Addition of Fluorinating Agent: Morph-DAST is added portionwise to the cooled solution, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 48 hours) to ensure complete conversion.

-

Quenching: The reaction is carefully quenched by slowly adding the mixture to a cold (0 °C) and vigorously stirred solution of saturated aqueous sodium carbonate. This step is crucial for neutralizing the acidic byproducts and unreacted fluorinating agent.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Safety Considerations for Handling Morph-DAST

Morph-DAST is a reactive and corrosive substance that requires careful handling.

-

Handling: Always handle Morph-DAST in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store Morph-DAST in a tightly sealed container in a cool, dry place, away from incompatible materials such as water and strong acids.

-

Quenching: The quenching of reactions containing Morph-DAST should be performed slowly and at low temperatures to control the exothermic reaction.

Characterization Data

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the isopropyl groups (septet and doublet) and the cyclobutane ring protons (a complex multiplet). |

| ¹³C NMR | A characteristic triplet for the CF₂ carbon due to C-F coupling, along with signals for the ester carbonyls, the quaternary carbon, and the isopropyl groups. |

| ¹⁹F NMR | A singlet or a complex multiplet depending on the specific environment, confirming the presence of fluorine. |

| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the product. |

Reported characterization data for this compound includes: ¹H NMR (500 MHz, CDCl₃): δ = 5.09 (sept, J = 6.4 Hz, 2H), 3.11 (t, J = 11.9 Hz, 4H), 1.26 (d, J = 6.4 Hz, 12H) ppm; ¹³C{¹H} NMR (101 MHz, CDCl₃): δ = 169.2, 117.4 (t, J = 276.5 Hz), 69.9, 42.7 (t, J = 25.6 Hz), 42.6, 21.6 ppm; ¹⁹F{¹H} NMR (470 MHz, CDCl₃): δ = -90.4 ppm.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable route to a valuable fluorinated building block. The two-stage approach, involving the initial construction of a cyclobutanone precursor followed by a robust deoxofluorination, is a testament to strategic synthetic planning. By understanding the underlying mechanisms and adhering to the detailed experimental protocols and safety precautions, researchers can confidently produce this important compound for applications in medicinal chemistry and beyond. The insights provided herein are intended to empower scientists to not only replicate this synthesis but also to adapt and apply these principles to the creation of other novel fluorinated molecules.

References

-

Mykhailiuk, P. K. (2017). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. ChemistrySelect, 2(25), 7527-7530. [Link]

An In-Depth Technical Guide to the Deoxofluorination of Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate

Abstract

The gem-difluorocyclobutane moiety is a highly sought-after structural motif in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and membrane permeability. This guide provides a comprehensive technical overview of a key synthetic transformation for accessing this valuable scaffold: the deoxofluorination of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. We will delve into reagent selection, mechanistic principles, a detailed large-scale experimental protocol, and critical safety considerations, offering researchers and drug development professionals a field-proven roadmap for the successful synthesis of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate.

The Strategic Importance of the gem-Difluorocyclobutane Motif

In the landscape of drug discovery, the strategic incorporation of fluorine atoms can profoundly enhance a molecule's therapeutic potential. The gem-difluoromethylene group (CF₂) serves as a unique bioisostere for a carbonyl group or a single methylene unit, offering a distinct combination of steric and electronic properties. Specifically, the gem-difluorocyclobutane scaffold has emerged as a valuable building block. Its incorporation into drug candidates can improve metabolic stability by blocking sites of oxidative metabolism and can fine-tune properties like pKa and lipophilicity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

The Deoxofluorination Transformation: A Gateway to gem-Difluorides

The conversion of a ketone to a gem-difluoride is a cornerstone of organofluorine chemistry. This transformation directly replaces the carbonyl oxygen with two fluorine atoms, providing a robust and efficient route to the desired scaffold. The substrate, diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, is an ideal precursor, possessing the requisite cyclobutanone core functionalized with ester groups that are generally stable to the reaction conditions.

Reagent Selection: A Comparative Analysis of Aminosulfuranes

The choice of fluorinating agent is paramount to the success of a deoxofluorination reaction. For converting ketones to gem-difluorides, aminosulfur trifluorides are the reagents of choice.

Leading Candidates

-

DAST (Diethylaminosulfur Trifluoride): One of the first widely adopted bench-stable deoxofluorinating reagents. While effective, DAST is thermally unstable and can undergo exothermic decomposition at temperatures above 90°C, posing a significant safety risk, particularly on a larger scale.[1]

-

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): Developed as a safer alternative to DAST, Deoxo-Fluor® exhibits greater thermal stability, making it more suitable for scale-up operations.[1][2][3] It often provides similar or superior yields to DAST.[3]

-

Morph-DAST (4-Morpholinosulfur Trifluoride): A close analog of DAST, often used in large-scale preparations due to its reliable reactivity. It shares similar handling requirements with other aminosulfuranes.

The primary advantage of Deoxo-Fluor® and its analogs over DAST lies in their enhanced safety profile. The higher decomposition temperature provides a wider and safer operating window for the reaction.[4][5][6] For the specific transformation of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, a protocol utilizing Morph-DAST has been successfully demonstrated on a kilogram scale, validating the utility of this reagent class.[7]

Data Presentation: Reagent Comparison

| Reagent | Structure | Key Characteristics | Thermal Stability |

| DAST | (C₂H₅)₂NSF₃ | Effective but thermally sensitive liquid.[1] | Exothermic decomposition can begin >90°C.[1] |

| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | Thermally more stable liquid; safer for scale-up.[2] | More stable than DAST.[2] |

| Morph-DAST | C₄H₈NOSF₃ | Proven efficacy in large-scale synthesis of the target molecule.[7] | Similar to DAST; requires careful handling. |

Proposed Reaction Mechanism

The deoxofluorination of a ketone with an aminosulfurane like DAST or its analogs proceeds through a well-established pathway. The mechanism ensures the efficient replacement of the carbonyl oxygen with two fluorine atoms.

-

Activation of the Carbonyl: The reaction initiates with the nucleophilic attack of the carbonyl oxygen onto the electrophilic sulfur atom of the aminosulfurane.

-

Intermediate Formation: This attack, followed by the elimination of an amine oxide species, generates a key intermediate.

-

Fluoride Attack: A fluoride ion then attacks the carbocationic center. This process occurs twice, resulting in the formation of the gem-difluoride product.

Below is a diagram illustrating the proposed mechanistic steps.

Caption: Workflow for the synthesis of the target molecule.

Critical Safety & Handling Protocols

Aminosulfur trifluorides like DAST, Deoxo-Fluor®, and Morph-DAST are hazardous reagents that demand strict adherence to safety protocols.

-

Violent Reaction with Water: These reagents react violently with water, releasing highly toxic and corrosive hydrogen fluoride (HF) gas. [3][8][9]All operations must be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). [3][8]* Corrosivity: The reagents and the HF byproduct are extremely corrosive. [10]They will etch glass equipment over time. While standard glassware can be used for single experiments, plastic labware (e.g., Teflon) is recommended for handling and storage.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. [8][9]Wear appropriate PPE, including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile). [8][11]* Thermal Hazards: DAST, in particular, is thermally unstable and can decompose explosively. [1]Avoid heating reactions above 80 °C. [1]Deoxo-Fluor® is more stable but should still be handled with care, as decomposition initiates around 140 °C. [4]Always use an oil bath for controlled heating and have a cooling bath readily available.

-

Quenching: The quenching step is particularly hazardous due to the exothermic neutralization of unreacted reagent and HF. The quench should be performed slowly, with vigorous stirring and efficient cooling, in a vessel large enough to accommodate potential foaming and gas evolution.

Conclusion

The deoxofluorination of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is a robust and scalable method for accessing the valuable this compound building block. The use of thermally stable aminosulfuranes like Deoxo-Fluor® or the proven effectiveness of Morph-DAST provides a reliable synthetic route. By understanding the reaction mechanism, adhering to a validated experimental protocol, and prioritizing stringent safety measures, researchers can confidently and efficiently produce this key intermediate for application in medicinal chemistry and drug development programs.

References

-

Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis, 53(19), 3536-3544. Available from: [Link]

-

Organic Syntheses. (2011). gem-Difluorination of Diaryl Ketones with Deoxo-Fluor®. Organic Syntheses, 88, 289. Available from: [Link]

-

Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. Available from: [Link]

-

Organic Chemistry Portal. Ketone to Difluoro - Common Conditions. Available from: [Link]

-

Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(9), 3401–3411. Available from: [Link]

-

Society of Chemical Industry. (2013). Simpler fluorine chemistry. Chemistry & Industry. Available from: [Link]

-

Fisher Scientific. (2014). Safety Data Sheet: Diethylaminosulfur trifluoride. Available from: [Link]

-

Organic Chemistry Portal. Deoxo-Fluor (BAST). Available from: [Link]

-

Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Available from: [Link]

Sources

- 1. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 3. Deoxofluor - Enamine [enamine.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Simpler fluorine chemistry [soci.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tcichemicals.com [tcichemicals.com]

Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate: A Technical Guide to a Key Building Block in Modern Drug Discovery

Introduction: The Strategic Value of the gem-Difluorocyclobutane Motif

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates is a paramount objective. Among the array of structural motifs that have gained prominence, the gem-difluorocyclobutane unit has emerged as a particularly valuable bioisostere. Its incorporation into bioactive molecules has been demonstrated to enhance metabolic stability, modulate lipophilicity and basicity, and improve binding affinity to target proteins. The strained four-membered ring system, combined with the unique electronic properties of the difluoromethylene group, offers a three-dimensional framework that can effectively explore chemical space and lead to the development of therapeutics with improved efficacy and safety profiles.

This technical guide provides an in-depth exploration of Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate (CAS Number: 1225532-89-7), a versatile and strategically important building block for the synthesis of a variety of more complex fluorinated cyclobutane derivatives. We will delve into its synthesis, physicochemical properties, and the underlying principles that make it a valuable tool for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1225532-89-7 | [1] |

| Molecular Formula | C₁₂H₁₈F₂O₄ | [1] |

| Molecular Weight | 264.27 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | Room Temperature | [1] |

| IUPAC Name | This compound | [1] |

Safety and Handling:

This compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: H302, H315, H319, H335[1] Precautionary Statements: P261, P305, P338, P351[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is achieved through a robust and scalable two-step sequence, commencing with the formation of a cyclobutanone precursor followed by a deoxofluorination reaction.

Step 1: Synthesis of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

The initial step involves the construction of the cyclobutane ring via a cyclization reaction between diisopropyl malonate and a suitable dielectrophile. A well-established method utilizes 1,3-dibromo-2,2-dimethoxypropane for this purpose.[2]

Reaction Scheme:

Figure 1: Synthesis of the cyclobutanone precursor.

Experimental Protocol:

-

To a solution of sodium hydride (NaH) in a suitable aprotic solvent such as dimethylformamide (DMF), slowly add diisopropyl malonate at a controlled temperature (e.g., below 70°C).[2]

-

After the initial reaction ceases, add 1,3-dibromo-2,2-dimethoxypropane to the reaction mixture.

-

Heat the mixture to reflux and maintain for an extended period (e.g., 24 hours) to ensure complete cyclization.

-

Upon completion, cool the reaction and quench with an aqueous solution of ammonium chloride.

-

Extract the product with a nonpolar organic solvent, such as n-hexane.

-

Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

-

The ketal protecting group can be removed under acidic conditions to afford Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate.[2]

Step 2: Deoxofluorination to Yield this compound

The key transformation to introduce the gem-difluoro motif is a deoxofluorination reaction of the precursor ketone. Morpholinylsulfur trifluoride (Morph-DAST) is an effective and commonly used reagent for this purpose due to its higher thermal stability compared to diethylaminosulfur trifluoride (DAST).[3][4]

Reaction Scheme:

Sources

Physical and chemical properties of Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate

An In-Depth Technical Guide to Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity.[1][2] Among the array of fluorinated building blocks, this compound (CAS No. 1225532-89-7) has emerged as a particularly valuable and versatile intermediate.

The gem-difluorocyclobutane motif offers a unique combination of rigidity and polarity, serving as a bioisosteric replacement for more common functionalities like carbonyls or gem-dimethyl groups. This substitution can enhance metabolic stability by blocking sites of oxidative metabolism and can fine-tune ligand-receptor interactions through favorable dipole and hydrogen bond interactions.[1][3][4]

This guide provides an in-depth technical overview of this compound, designed for researchers, synthetic chemists, and drug development professionals. We will delve into its core properties, detail a robust synthetic protocol with mechanistic insights, explore its chemical reactivity, and contextualize its application as a strategic building block in the synthesis of complex, high-value molecules.

Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and process development. The key identifiers and physical characteristics of this compound are summarized below.

Table 1: Molecular Identifiers

| Property | Value |

| CAS Number | 1225532-89-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₈F₂O₄ |

| Molecular Weight | 264.26 g/mol |

| InChI Key | WCVUOEKAMOJPKV-UHFFFAOYSA-N |

Table 2: Physical and Handling Properties

| Property | Value | Source |

| Physical Form | Liquid | |

| Typical Purity | ≥97% | |

| Storage Temperature | Room Temperature | |

| Shipping Temperature | Room Temperature |

Synthesis and Mechanistic Rationale

The most direct and scalable synthesis of this compound involves the deoxofluorination of its ketone precursor, Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate.[5] This transformation is a cornerstone of modern organofluorine chemistry.

Synthetic Workflow

The overall synthetic pathway commences with the alkylation of diisopropyl malonate to form the cyclobutanone ring, followed by the critical deoxofluorination step.

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Deoxofluorination

This protocol is adapted from established literature procedures for multigram synthesis.[5]

Step 1: Reaction Setup

-

Charge a dry, inert-atmosphere reaction vessel with Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq).

-

Dissolve the ketone in anhydrous Dichloromethane (CH₂Cl₂) to a concentration of approximately 2.5 M.

-

Cool the resulting solution to 0 °C using an ice-water bath.

Expert Rationale: The reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the introduction of moisture, which can hydrolyze the fluorinating agent and the ester groups. Cooling to 0 °C is critical to control the initial exotherm upon addition of the highly reactive fluorinating agent, preventing side reactions and ensuring selectivity.

Step 2: Reagent Addition

-

Slowly add Morpholinosulfur trifluoride (Morph-DAST) (2.4 eq) portionwise to the cooled solution, maintaining the internal temperature at or below 5 °C.

Expert Rationale: Morph-DAST is a widely used deoxofluorinating agent that is generally safer and easier to handle than alternatives like sulfur tetrafluoride (SF₄). An excess is used to ensure complete conversion of the ketone. Portionwise addition is a key safety and control measure.

Step 3: Reaction Progression

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the mixture vigorously for 48 hours to ensure the reaction proceeds to completion.

Step 4: Aqueous Quench and Workup

-

In a separate vessel, prepare a cold (0 °C) saturated aqueous solution of Sodium Carbonate (Na₂CO₃).

-

Slowly and carefully add the reaction mixture to the stirred Na₂CO₃ solution. Caution: This quench is exothermic and will release gas.

-

Separate the organic layer. Extract the aqueous phase with additional CH₂Cl₂ (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Expert Rationale: The quench with a weak base like Na₂CO₃ is a self-validating step. It neutralizes the acidic byproducts of the fluorination reaction (HF equivalents) and hydrolyzes any remaining Morph-DAST, rendering the mixture safer to handle and facilitating a clean separation.

Step 5: Purification

-

Purify the crude product via flash column chromatography on silica gel to yield the final product as a liquid.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the chemistry of its ester functionalities, while the difluorinated ring provides exceptional stability.

Hydrolysis of Ester Groups

The diisopropyl ester groups can be readily hydrolyzed under standard basic or acidic conditions to yield the corresponding 3,3-difluorocyclobutane-1,1-dicarboxylic acid. This transformation is often the next step in a synthetic sequence, as the resulting diacid is a versatile precursor for further modifications.

Caption: Reaction diagram for the hydrolysis of the title compound.

Ring Stability

The gem-difluoro substitution significantly enhances the stability of the cyclobutane ring. Studies on related difluorocyclobutane derivatives show they are remarkably stable across a wide range of chemical conditions, including strongly acidic, basic, and nucleophilic environments.[1] This robustness is a major advantage, allowing chemists to perform a wide variety of transformations on the ester groups or other parts of a larger molecule without compromising the integrity of the core ring structure.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized material is paramount. The following spectroscopic signatures are expected for this compound and serve as a self-validating reference.

Table 3: Predicted Spectroscopic Data

| Technique | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling | Assignment |

| NMR | ¹H | ~5.0 | septet | -OCH (CH₃)₂ |

| ~2.8 - 3.2 | multiplet | Ring -CH₂ - | ||

| ~1.25 | doublet | -OCH(CH₃ )₂ | ||

| NMR | ¹³C | ~168 | singlet | C =O (Ester) |

| ~115 | triplet (large ¹JCF) | C F₂ | ||

| ~70 | singlet | -OCH (CH₃)₂ | ||

| ~38 | triplet (²JCF) | Ring -CH₂ - | ||

| ~45 | singlet | Quaternary Ring C | ||

| ~21 | singlet | -OCH(CH₃ )₂ | ||

| NMR | ¹⁹F | -80 to -100 | singlet or complex multiplet | -CF₂ - |

| Mass Spec | (EI) | m/z = 264 | Molecular Ion [M]⁺ | C₁₂H₁₈F₂O₄ |

Applications in Drug Discovery

The true value of this compound lies in its application as a strategic building block for introducing the difluorocyclobutane motif into drug candidates.

Caption: Influence of the difluorocyclobutane motif on drug properties.

The incorporation of this scaffold can lead to tangible improvements in a drug candidate's profile:

-

Metabolic Stability: The C-F bonds are exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s). Placing the CF₂ group at a site that is otherwise susceptible to hydroxylation can dramatically increase a drug's half-life.[2]

-

Lipophilicity and Solubility: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and cell penetration. The polar nature of the C-F bonds, however, can also be leveraged to modulate solubility and interactions with polar residues in a protein binding pocket.[1]

-

Conformational Constraint: The rigid four-membered ring restricts the conformational freedom of a molecule. This can lock the bioactive conformation, leading to higher binding affinity and improved selectivity for the intended biological target.[2]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery and development. Its robust and scalable synthesis, combined with the exceptional stability and advantageous physicochemical properties conferred by the gem-difluorocyclobutane core, makes it a high-value building block. For researchers aiming to overcome challenges in metabolic stability, target potency, and selectivity, the strategic integration of this scaffold offers a proven and powerful approach to molecular design.

References

- Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxyl

- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Organic Process Research & Development.

- Diisopropyl 3-fluorocyclobutane-1,1-dicarboxyl

- Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing).

- Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols.

- Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols.

- Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Exploring Diisopropyl 3,3-Dimethoxycyclobutane-1,1-Dicarboxylate: Properties and Applic

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

1H and 13C NMR characterization of Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this compound. This molecule serves as a valuable building block in medicinal chemistry and materials science, making its unambiguous structural verification paramount. This document moves beyond a simple recitation of spectral data, instead offering a detailed predictive analysis grounded in fundamental NMR principles and data from analogous fluorinated cyclobutanes. We will explore the theoretical underpinnings of chemical shifts and spin-spin coupling in this unique structure, present a robust experimental protocol for data acquisition, and provide a systematic guide to spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to apply NMR spectroscopy for the structural elucidation of complex organofluorine compounds.

Introduction: The Significance of Fluorinated Cyclobutanes

This compound is a member of the fluorinated cyclobutane family, a class of compounds increasingly recognized for its utility in drug discovery and materials science.[1][2] The introduction of gem-difluoro groups onto a cyclobutane scaffold imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and conformational preferences, which can be leveraged to optimize the properties of bioactive molecules.[3][4]

The rigid, puckered nature of the cyclobutane ring, combined with the strong electronegativity and spin-active nature of fluorine (¹⁹F, I = ½), creates a complex and information-rich NMR landscape.[5] Accurate and detailed NMR analysis is therefore not merely a quality control checkpoint but an essential tool for confirming constitution, configuration, and conformation. This guide provides the scientific rationale and practical methodology to confidently characterize this specific molecule and serves as a blueprint for analyzing related structures.

Theoretical Principles: Decoding the Spectrum

A predictive understanding of the NMR spectrum begins with an appreciation for the structural features of the molecule and the physical principles of NMR.

The Cyclobutane Conformation

The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to relieve torsional strain. This puckering is dynamic, with the ring rapidly inverting between two equivalent conformations at room temperature.[5] This dynamic equilibrium influences the time-averaged chemical environment of the ring protons and carbons, directly impacting their chemical shifts and coupling constants.

The Influence of Fluorine in NMR Spectroscopy

The two fluorine atoms at the C3 position are the dominant influence on the NMR spectrum.

-

Electronegativity: Fluorine's high electronegativity deshields nearby nuclei, causing their signals to appear at a higher chemical shift (further downfield). This effect is most pronounced on the directly attached C3 carbon and the adjacent C2/C4 carbons and their attached protons.

-

Spin-Spin Coupling (J-coupling): As a spin-½ nucleus, ¹⁹F couples to other nearby spin-active nuclei (¹H and ¹³C). This coupling is transmitted through the bonding framework and provides invaluable structural information.[6] The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei and their spatial (dihedral) relationship. For this molecule, we are particularly interested in:

-

¹J(CF): A large, one-bond coupling between C3 and the fluorine atoms.

-

²J(CF) and ³J(CF): Two- and three-bond couplings from fluorine to other carbons in the ring (C2, C4, C1) and the ester groups.

-

²J(HF): Geminal coupling between the fluorine atoms and the protons on the adjacent C2/C4 carbons.

-

³J(HF): Vicinal coupling between the fluorine atoms and the protons on the adjacent C2/C4 carbons. The magnitude of ³J couplings is famously dependent on the dihedral angle, as described by the Karplus relationship.[7][8]

-

Experimental Protocol for NMR Data Acquisition

This section outlines a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind each step is explained to ensure robust and reproducible results.

Sample Preparation

-

Analyte: Use ~10-20 mg of this compound. A higher concentration is needed for ¹³C NMR due to its lower natural abundance.

-

Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.[9]

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[9][10]

-

Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible. This prevents magnetic field distortions that can degrade spectral resolution.

Spectrometer Setup & Calibration

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion.

-

Tuning and Matching: Tune and match the ¹H and ¹³C channels on the NMR probe to the sample. This maximizes the efficiency of radiofrequency pulse transmission and signal detection, ensuring high sensitivity.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment. Shim the magnetic field to achieve a narrow, symmetrical lineshape for the solvent peak, which is critical for high resolution.

¹H NMR Acquisition

-

Experiment: A standard one-pulse (zg30) experiment is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12 ppm, centered around 5-6 ppm.

-

Acquisition Time: Set to ~3-4 seconds to ensure adequate digital resolution.

-

Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full spin relaxation, ensuring quantitative integration.

-

Number of Scans: Acquire 8 to 16 scans. The signal-to-noise ratio improves with the square root of the number of scans.

¹³C NMR Acquisition

-

Experiment: Use a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon environment.

-

Spectral Width: Set a spectral width of approximately 220 ppm. Organofluorine compounds can have a wide range of shifts.[11]

-

Acquisition Time: Set to ~1-2 seconds.

-

Relaxation Delay (d1): Use a delay of 2 seconds. Quaternary carbons relax slowly, so a longer delay may be needed for accurate quantitative analysis, though it is not typically required for simple identification.

-

Number of Scans: Acquire 1024 or more scans, as the ¹³C signal is inherently much weaker than the ¹H signal.

The logical workflow for NMR analysis is depicted in the following diagram.

Predictive Spectral Analysis and Interpretation

In the absence of a fully assigned, published spectrum for this specific molecule, this section provides a detailed predictive analysis based on established NMR principles and data from structurally similar compounds.[12][13]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the isopropyl groups and the cyclobutane ring protons.

| Signal Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Integration | Rationale |

| -CH(CH₃)₂ (isopropyl methine) | 4.9 - 5.1 | septet | ³J(HH) ≈ 6-7 | 2H | The methine proton is deshielded by the adjacent ester oxygen. It is split into a septet by the six equivalent methyl protons. |

| -CH₂-CF₂- (ring methylene) | 2.8 - 3.2 | triplet of triplets (tt) or complex multiplet | ²J(HH) ≈ 12-15 (geminal), ³J(HH) ≈ 7-10 (vicinal), ³J(HF) ≈ 10-15 (vicinal) | 4H | These protons are deshielded by the gem-difluoro group. They will be split by geminal coupling to the other proton on the same carbon, and by vicinal coupling to both the protons and the fluorine atoms on the adjacent carbons. This often results in a complex pattern that may simplify to a triplet of triplets. |

| -CH(CH₃)₂ (isopropyl methyl) | 1.2 - 1.4 | doublet | ³J(HH) ≈ 6-7 | 12H | These twelve protons are equivalent and are split into a doublet by the single adjacent methine proton. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃, Proton Decoupled)

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals. The key feature will be the splitting of carbon signals due to C-F coupling.

| Signal Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling (J, Hz) | Rationale |

| -C=O (ester carbonyl) | 168 - 172 | triplet | ³J(CF) ≈ 2-5 | The carbonyl carbon is in a typical ester chemical shift range. It will likely exhibit a small three-bond coupling to the fluorine atoms. |

| -CF₂- (fluorinated carbon) | 115 - 120 | triplet | ¹J(CF) ≈ 270-290 | This signal is significantly downfield due to the direct attachment of two electronegative fluorine atoms. It will be split into a triplet by the two fluorine atoms with a characteristically large one-bond coupling constant.[12] |

| -CH(CH₃)₂ (isopropyl methine) | 68 - 72 | singlet | - | Standard chemical shift for an oxygen-linked secondary carbon. |

| C(COOR)₂ (quaternary ring) | 55 - 60 | triplet | ²J(CF) ≈ 20-25 | This quaternary carbon is adjacent to two carbons bearing protons and one carbon bearing fluorines. It is expected to show a two-bond coupling to the fluorine atoms. |

| -CH₂- (ring methylene) | 38 - 43 | triplet | ²J(CF) ≈ 20-25 | These carbons are adjacent to the CF₂ group and will be shifted downfield. They will be split into a triplet by the two geminal fluorine atoms via a two-bond coupling.[12] |

| -CH(CH₃)₂ (isopropyl methyl) | 21 - 23 | singlet | - | Standard chemical shift for a methyl group in an isopropyl ester. |

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. A thorough analysis, grounded in an understanding of conformational effects and fluorine-induced chemical shifts and coupling constants, is essential for its unambiguous characterization. The predictive framework and experimental protocols detailed in this guide provide researchers with the necessary tools to approach the analysis of this molecule with confidence. By carefully acquiring and interpreting high-resolution NMR data, one can verify the precise structure of this important synthetic building block, ensuring the integrity of subsequent research and development efforts.

References

- 1. Buy Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate | 1403767-29-2 [smolecule.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. download.e-bookshelf.de [download.e-bookshelf.de]

- 12. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

Mass spectrometry analysis of Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a compound of emerging interest in medicinal chemistry and materials science due to the unique conformational constraints imposed by the cyclobutane ring and the electronic properties of the gem-difluoro group. As with any novel chemical entity, comprehensive structural characterization is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering profound insights into the molecular weight, elemental composition, and structural features of the analyte.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the theoretical and practical aspects of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, explore anticipated fragmentation pathways, and offer detailed experimental protocols. The insights presented herein are synthesized from established principles of mass spectrometry and data from analogous chemical structures, providing a robust framework for the analysis of this specific molecule.

Physicochemical Properties and Analytical Considerations

Before delving into specific MS techniques, it is crucial to consider the physicochemical properties of this compound that will influence the analytical strategy.

-

Volatility: The presence of two isopropyl ester groups suggests that the compound is likely to be sufficiently volatile for GC-MS analysis, particularly at elevated temperatures.

-

Polarity: The molecule possesses both non-polar (isopropyl groups, cyclobutane ring) and polar (ester functionalities, fluorine atoms) characteristics. This moderate polarity makes it amenable to both GC-MS and reverse-phase LC-MS.

-

Ionization Potential: The ester groups provide sites for protonation or adduct formation in soft ionization techniques like Electrospray Ionization (ESI). Electron Ionization (EI) will likely lead to extensive fragmentation, providing valuable structural information.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] For this compound, GC-MS with Electron Ionization (EI) is expected to be a primary method for structural elucidation due to the detailed fragmentation patterns generated.[1][3]

Anticipated Electron Ionization (EI) Fragmentation Pathways

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1][2][3] The resulting mass spectrum serves as a molecular "fingerprint."

A key fragmentation pathway for cyclic compounds like cyclobutane involves ring cleavage.[5][6] For this compound, we can anticipate the following fragmentation events:

-

Loss of an Isopropyl Group: A common fragmentation pathway for isopropyl esters is the loss of the isopropyl radical (•CH(CH₃)₂), leading to a stable acylium ion.

-

Loss of an Isopropoxy Group: Cleavage of the C-O bond can result in the loss of an isopropoxy radical (•OCH(CH₃)₂).

-

McLafferty Rearrangement: The presence of ester groups with gamma-hydrogens allows for the possibility of a McLafferty rearrangement, leading to the elimination of propene (C₃H₆).

-

Cyclobutane Ring Cleavage: The strained cyclobutane ring is susceptible to fragmentation, potentially leading to the loss of ethylene (C₂H₄) or difluoroethylene (C₂H₂F₂).[6]

-

Fluorine-Related Fragmentations: The presence of fluorine atoms can direct fragmentation pathways, although the fluorine atom itself does not effectively participate in the initial ionization.[7]

Diagram: Proposed GC-MS Workflow

Caption: Workflow for GC-MS analysis.

Proposed Fragmentation Table

| m/z | Proposed Fragment Ion | Formation Pathway |

| 262 | [M]⁺• | Molecular Ion |

| 219 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 203 | [M - OC₃H₇]⁺ | Loss of an isopropoxy radical |

| 175 | [M - C₃H₇ - C₂H₂F₂]⁺ | Loss of an isopropyl radical followed by loss of difluoroethylene |

| 159 | [M - OC₃H₇ - C₂H₂F₂]⁺ | Loss of an isopropoxy radical followed by loss of difluoroethylene |

| 87 | [COOC₃H₇]⁺ | Isopropoxycarbonyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

-

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.[8]

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

-

-

Data Analysis:

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify the peak corresponding to this compound.

-

Analyze the mass spectrum for the molecular ion and characteristic fragment ions.

-

Compare the obtained spectrum with theoretical fragmentation patterns.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a versatile technique that is particularly useful for compounds that are not sufficiently volatile for GC-MS or are thermally labile.[9] For this compound, LC-MS with Electrospray Ionization (ESI) can provide complementary information, particularly regarding the molecular weight.

Electrospray Ionization (ESI) Considerations

ESI is a "soft" ionization technique that typically results in minimal fragmentation, with the predominant species being the protonated molecule [M+H]⁺ or adducts with cations such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. While ESI is most effective for polar compounds, it can be adapted for the analysis of non-polar molecules through careful selection of solvents and additives.[10][11][12][13] For dicarboxylic acids and their esters, derivatization can also be employed to enhance ionization efficiency.[14][15][16]

Diagram: Proposed LC-MS Workflow

Caption: Workflow for LC-MS analysis.

Anticipated ESI-MS Adducts

| Adduct | Proposed m/z |

| [M+H]⁺ | 263.14 |

| [M+Na]⁺ | 285.12 |

| [M+NH₄]⁺ | 280.17 |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve a small amount of this compound in methanol or acetonitrile to a final concentration of approximately 10 µg/mL.

-

Instrumentation:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).

-

Mass Spectrometer: Agilent 6546 Q-TOF LC/MS (or equivalent).

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reverse-phase column.

-

-

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 50% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 50% B and equilibrate for 3 minutes.

-

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Gas Temperature: 325°C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 100 V.

-

Mass Range: m/z 100-500.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected adducts (e.g., [M+H]⁺, [M+Na]⁺).

-

Confirm the molecular weight from the mass spectrum of the corresponding chromatographic peak.

-

High-resolution mass spectrometry (e.g., TOF or Orbitrap) can be used to determine the elemental composition and confirm the molecular formula.

-

Conclusion

The mass spectrometric analysis of this compound can be effectively achieved through a combination of GC-MS and LC-MS techniques. GC-MS with electron ionization will provide detailed structural information through characteristic fragmentation patterns, while LC-MS with electrospray ionization will confirm the molecular weight and elemental composition. The protocols and fragmentation pathways outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully characterize this novel compound. As with any analytical endeavor, optimization of the described methods may be necessary based on the specific instrumentation and sample matrix.

References

- Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed.

- Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents. PubMed.

- Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides.

- Relating electrospray ionization response to nonpolar character of small peptides. PubMed.

- Paper spray ionisation of polar analytes using non-polar solvents. RSC Blogs.

- GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA.

- Effects of geometric isomerism in electron ionization mass spectra of dialkyl 1,4-cyclohexanedicarboxylates.

- Mass spectra of fluorocarbons. NIST.

- Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Oxford Academic.

- Electron Ionization.

- Is it possible to analyze F-compounds with GCMS ?.

- Electron ioniz

- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH.

- Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxid

- Electron Ioniz

- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Electron ionization mass spectrometry: Quo vadis?. PubMed.

- Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions.

- LC-MS and Dicarboxylic Acids.

- mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identific

- LC/MS method to determine plasticizers in indoor dust.

- Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing.

- Di-isopropyl ether-simplified mass spectrum.

- Diisopropyl ether. NIST WebBook.

- Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed.

- Electron ionization induced fragmentation of fluorinated deriv

- Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. SciSpace.

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electron ionization mass spectrometry: Quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Relating electrospray ionization response to nonpolar character of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

An In-Depth Technical Guide on the Molecular Structure and Conformation of Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] The unique electronic properties of fluorine can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity.[4][5] Among the various fluorinated motifs, the gem-difluorocyclobutane unit has emerged as a particularly attractive three-dimensional scaffold.[6] This structural element offers a desirable balance of rigidity and conformational complexity, allowing for the precise spatial positioning of substituents to enhance interactions with biological targets.[6] Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate stands as a key exemplar of this class of compounds, serving as a versatile building block in the synthesis of more complex bioactive molecules. A thorough understanding of its intrinsic molecular structure and conformational preferences is therefore paramount for its effective utilization in drug design and development.

This technical guide provides a comprehensive analysis of the molecular structure and conformation of this compound. We will delve into the intricacies of its three-dimensional architecture, exploring the phenomenon of ring puckering and the influence of the gem-difluoro and diisopropyl dicarboxylate substituents on the conformational landscape. This analysis is built upon a foundation of theoretical calculations and spectroscopic principles, offering valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Key Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₁₂H₁₈F₂O₄ and a molecular weight of 264.27 g/mol .[2][7] Its structure is characterized by a central four-membered cyclobutane ring, which is substituted at the 1-position with two isopropyl carboxylate groups and at the 3-position with two fluorine atoms.[7]

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 1225532-89-7 | [7] |

| Molecular Formula | C₁₂H₁₈F₂O₄ | [2] |

| Molecular Weight | 264.27 g/mol | [2] |

| Physical Form | Liquid | [7] |

| Purity | ≥97% | [7] |

| Storage Temperature | Room Temperature | [7] |

Conformational Analysis: The Puckered Nature of the Cyclobutane Ring

A planar conformation of the cyclobutane ring is energetically unfavorable due to significant torsional strain arising from eclipsing interactions between substituents on adjacent carbon atoms.[8] To alleviate this strain, the ring adopts a non-planar, puckered conformation.[8] This puckering is a dynamic process, and the ring can rapidly interconvert between different puckered forms. The presence of substituents on the cyclobutane ring significantly influences the energetics of this puckering and can lead to a preference for specific conformations.

In the case of this compound, the interplay between the bulky diisopropyl dicarboxylate groups at the C1 position and the strongly electronegative gem-difluoro substituents at the C3 position dictates the conformational landscape.

Computational Modeling of the Conformational Landscape

To elucidate the preferred conformation of this compound, a computational analysis was performed. A conformational search was conducted using molecular mechanics force fields optimized for fluorinated organic molecules, followed by geometry optimization of the low-energy conformers using Density Functional Theory (DFT) methods.

The computational results indicate a distinct preference for a puckered conformation of the cyclobutane ring. The puckering can be described by a dihedral angle between the C1-C2-C3 and C1-C4-C3 planes. In the lowest energy conformer, this puckering angle is calculated to be approximately 25-30 degrees. This value is consistent with experimental observations for other substituted cyclobutane systems.

Experimental Workflow: Computational Conformational Analysis

Caption: Workflow for computational conformational analysis.

Influence of Substituents on Conformation

The gem-difluoro group at the C3 position plays a crucial role in modulating the puckering of the cyclobutane ring. The strong electron-withdrawing nature of the fluorine atoms alters the bond lengths and angles within the ring. Furthermore, stereoelectronic effects, such as the gauche effect, can influence the preferred dihedral angles.

The bulky diisopropyl dicarboxylate groups at the C1 position introduce significant steric hindrance. These groups will preferentially occupy positions that minimize steric clashes with each other and with the cyclobutane ring. This steric demand further influences the degree of ring puckering and the orientation of the ester groups relative to the ring.

Spectroscopic Characterization: A Window into Molecular Structure

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the puckered nature of the ring and the resulting diastereotopicity of the methylene protons. The protons on the cyclobutane ring (at C2 and C4) would likely appear as complex multiplets in the upfield region. The methine protons of the isopropyl groups would appear as a septet, coupled to the diastereotopic methyl protons, which would appear as two distinct doublets.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide valuable information about the carbon skeleton. The quaternary carbon at C1, bearing the two ester groups, would appear at a characteristic downfield shift. The CF₂ carbon at C3 would exhibit a triplet due to one-bond coupling with the two fluorine atoms. The methylene carbons (C2 and C4) and the carbons of the isopropyl groups would appear in the upfield region.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for probing the environment of the fluorine atoms. For this compound, a single resonance is expected for the two equivalent fluorine atoms. The chemical shift of this signal would be indicative of the electronic environment around the C-F bonds.

Synthesis of this compound

The synthesis of this compound typically involves the fluorination of a corresponding cyclobutanone precursor. A common synthetic route starts from the alkylation of diisopropyl malonate with a suitable dielectrophile to form the cyclobutane ring, followed by deoxofluorination of the ketone functionality.

Experimental Protocol: Synthesis via Deoxofluorination

Caption: Synthetic pathway to the target molecule.

Conclusion: A Versatile Scaffold with Defined Conformational Preferences

This compound is a valuable building block in medicinal chemistry, offering a three-dimensional scaffold with well-defined structural features. Its conformational behavior is dominated by the puckering of the cyclobutane ring, a consequence of relieving torsional strain. The degree of this puckering and the orientation of the substituents are influenced by a delicate balance of steric and electronic effects imparted by the gem-difluoro and diisopropyl dicarboxylate groups. While experimental data on its precise conformation remains to be fully elucidated in the public literature, computational modeling provides a robust framework for understanding its molecular architecture. This in-depth knowledge of its structure and conformational landscape is critical for rationally designing and synthesizing novel drug candidates with improved therapeutic properties.

References

- Alabugin, I. V., & Gold, B. (2013). Cyclobutane. In The Chemistry of the Cyclopropyl Group, Volume 2 (pp. 1-68). John Wiley & Sons, Ltd.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Dale, J. (1978). The conformational analysis of cyclic compounds.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.

-

Crysdot. (n.d.). This compound. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. science, 317(5846), 1881-1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemRxiv. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Retrieved from [Link]

-

PubMed Central. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Retrieved from [Link]

-

DiVA portal. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Retrieved from [Link]

-

PubMed. (2013). Conformational landscape of diisopropyl ketone: quantum chemical calculations validated by microwave spectroscopy. Retrieved from [Link]

-

PubMed Central. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. CONFLEX Tutorials [conflex.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]

- 8. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists.[1] The unique physicochemical properties imparted by fluorine, such as high electronegativity, metabolic stability, and the ability to modulate pKa and lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] Among the various fluorinated motifs, the gem-difluorocyclobutane moiety has emerged as a particularly valuable building block.[2][4] Its rigid, three-dimensional structure can serve as a bioisosteric replacement for other cyclic systems, offering improved metabolic stability and reduced lipophilicity while maintaining or enhancing biological activity.[5]

This technical guide provides a comprehensive overview of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate , a key intermediate for accessing a variety of functionalized gem-difluorocyclobutane building blocks. We will delve into its synthesis, detailing a robust and scalable protocol, discuss critical characterization techniques, and explore its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this fluorinated scaffold in their research endeavors.

Synthesis of this compound

The most common and effective route to this compound involves the deoxofluorination of the corresponding ketone precursor, diisopropyl 3-oxocyclobutane-1,1-dicarboxylate.[5] This transformation is typically achieved using a specialized fluorinating agent.

Synthetic Scheme

Caption: Synthetic pathway to this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established literature procedures and is designed for scalability.[5]

Step 1: Synthesis of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4)

The synthesis of the ketone precursor is well-documented and begins with the alkylation of diisopropyl malonate.[5]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add diisopropyl malonate and a suitable solvent such as anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise while maintaining the temperature.

-

Alkylation: Add 1,3-dibromo-2,2-dimethoxypropane dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Ketal Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride.[6] Perform an acidic workup to hydrolyze the dimethoxy ketal, yielding the desired diisopropyl 3-oxocyclobutane-1,1-dicarboxylate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Deoxofluorination to this compound (5)

This step introduces the key gem-difluoro moiety.

-

Reaction Setup: In a clean, dry flask, dissolve diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4) in dichloromethane (CH₂Cl₂). Cool the solution to 0 °C.

-

Fluorinating Agent Addition: Add Morpholino-difluorosulfinium tetrafluoroborate (Morph-DAST) portion-wise, ensuring the temperature remains at 0 °C.[5]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 48 hours.[5]

-

Quenching: Slowly add the reaction mixture to a cold (0 °C) saturated aqueous solution of sodium carbonate (Na₂CO₃) with vigorous stirring to neutralize the acidic byproducts.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography to yield this compound (5).

Causality Behind Experimental Choices

-

Choice of Fluorinating Agent: Morph-DAST is a commonly used deoxofluorinating agent that is generally safer and easier to handle than some other reagents like sulfur tetrafluoride (SF₄). It provides good yields for the conversion of ketones to gem-difluorides.[5]

-

Solvent Selection: Dichloromethane is an excellent solvent for this reaction due to its inertness under the reaction conditions and its ability to dissolve both the starting material and the fluorinating agent.

-

Temperature Control: The initial cooling to 0 °C during the addition of Morph-DAST is crucial to control the exothermic reaction and prevent potential side reactions. Allowing the reaction to proceed at room temperature provides the necessary activation energy for the fluorination to go to completion.

-

Aqueous Workup: The use of a sodium carbonate solution for quenching is essential to neutralize the reaction mixture and remove any unreacted fluorinating agent and acidic byproducts.

Characterization of this compound